molecular formula C21H20N6O B2686339 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 2034390-74-2

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2686339
CAS No.: 2034390-74-2
M. Wt: 372.432
InChI Key: FHIPPVDQKVZEOU-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound that features a benzotriazole moiety and an imidazopyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole and imidazopyridine intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents. For instance, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, while the imidazopyridine group may bind to biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is unique due to its dual functional groups, which provide a combination of properties not found in other similar compounds. This dual functionality allows for diverse applications and interactions in various fields .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c28-21(14-27-19-10-4-3-9-17(19)24-25-27)23-16-8-2-1-7-15(16)18-13-26-12-6-5-11-20(26)22-18/h1-4,7-10,13H,5-6,11-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIPPVDQKVZEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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